4-Amino-2-(tert-butyl)phenol
Overview
Description
4-Amino-2-(tert-butyl)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the fourth position and a tert-butyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
It is known that similar compounds can suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make it valuable in stabilizing various compounds .
Biochemical Pathways
Related compounds have been found to affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase or monoamine oxidase-like enzymes .
Result of Action
Similar compounds have been found to exhibit fungicidal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .
Action Environment
It is known that similar compounds can exhibit a dual pro-oxidant and antioxidant action under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(tert-butyl)phenol typically involves the reduction of 4-nitro-2-(tert-butyl)phenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the azo-cracking reduction method. This method uses p-tert-butylphenol as a raw material and involves the reduction of the corresponding azo compound to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(tert-butyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated and acylated phenol derivatives.
Scientific Research Applications
4-Amino-2-(tert-butyl)phenol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
2-Amino-4-tert-butylphenol: Similar structure but with the amino group at the second position.
4-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, which can affect its steric properties and reactivity.
Uniqueness: 4-Amino-2-(tert-butyl)phenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in organic synthesis and material science.
Properties
IUPAC Name |
4-amino-2-tert-butylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDFLGENKUMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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